molecular formula C14H22N4O2S B2758669 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 331841-53-3

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione

Cat. No. B2758669
CAS RN: 331841-53-3
M. Wt: 310.42
InChI Key: UFUBYHFPALLNTH-UHFFFAOYSA-N
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Description

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring purine alkaloid found in various plants, including tea, coffee, and cocoa. It is a white crystalline powder with a bitter taste and a stimulant effect on the central nervous system. Methylxanthine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. By blocking adenosine receptors, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene increases the levels of various neurotransmitters, including dopamine and norepinephrine, leading to its stimulant effects.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive performance, and decrease fatigue. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have cardiovascular effects, including increasing heart rate and blood pressure. Additionally, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have metabolic effects, including increasing thermogenesis and fat oxidation.

Advantages and Limitations for Lab Experiments

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has several advantages for lab experiments, including its stability and solubility in water. It is also relatively inexpensive and widely available. However, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has some limitations, including its potential toxicity at high doses and its non-specific effects on adenosine receptors.

Future Directions

There are several future directions for research on 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene. One area of interest is its potential use as a therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene and its effects on various physiological processes. Finally, there is a need for further research on the safety and toxicity of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene, particularly at high doses.

Synthesis Methods

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the reaction of theobromine with methyl iodide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been widely used in scientific research due to its ability to modulate various biochemical and physiological processes. It has been studied for its effects on the central nervous system, cardiovascular system, and metabolism. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have antioxidant and anti-inflammatory properties.

properties

IUPAC Name

3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBYHFPALLNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(methylethylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione

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